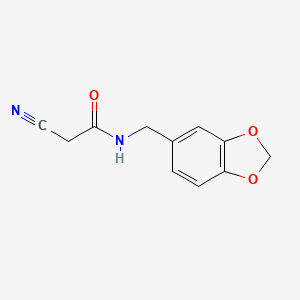

N-(1,3-benzodioxol-5-ilmetil)-2-cianoacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is an organic compound characterized by the presence of a benzodioxole ring attached to a cyanoacetamide group

Aplicaciones Científicas De Investigación

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Related compounds have been shown to target various cancer cell lines .

Mode of Action

It’s worth noting that related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have demonstrated anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with cyanoacetamide in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodioxole ring.

Reduction: Amino derivatives of the cyanoacetamide group.

Substitution: Various substituted benzodioxole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide: Similar structure but with a methyl group instead of a cyano group.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole ring fused to an indole moiety.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is unique due to the presence of both a benzodioxole ring and a cyanoacetamide group, which confer distinct chemical and biological properties

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of approximately 218.21 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in the realms of anticancer and antimicrobial properties.

Anticancer Properties

Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize damage to healthy tissues.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds have shown IC50 values ranging from 26 to 65 µM against different cancer types, suggesting that N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide may follow similar patterns of activity .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest it may interfere with cellular signaling pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown potential against various bacterial strains, indicating that it could serve as a lead compound for developing new antimicrobial agents.

Research Findings

- Inhibition Studies : In vitro assays have assessed the antimicrobial efficacy of N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide against common pathogens. The results indicated varying degrees of inhibition, warranting further exploration into its mechanism and efficacy .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This property could be beneficial for developing treatments for hyperpigmentation disorders.

Detailed Findings

- Tyrosinase Inhibition : Studies have shown that analogs of this compound can inhibit mushroom tyrosinase effectively, with IC50 values significantly lower than those of standard inhibitors like kojic acid. For example, one analog demonstrated an IC50 value of 1.12 µM, indicating strong inhibitory potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | Structure | 26–65 µM | Moderate |

| N-(1,3-benzodioxol-5-yl)-2-chloroacetamide | Structure | Not specified | Low |

| N-(1,3-benzodioxol-5-yl)-4-piperidinamine | Structure | Not specified | High |

This table illustrates that while some compounds exhibit strong anticancer or antimicrobial activities, N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide presents a balanced profile worth further investigation.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFRJEPXMFFFFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402133 |

Source

|

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341953-72-8 |

Source

|

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.